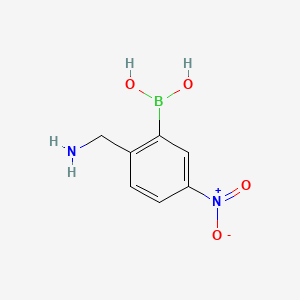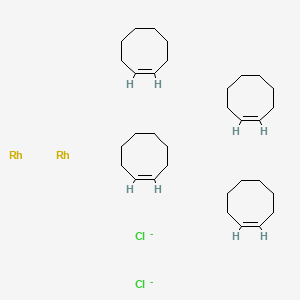
Chlorobis(cyclooctene)rhodium(I) Dimer
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chlorobis(cyclooctene)rhodium(I) Dimer, also known as [Rh(coe)2Cl]2, is an organorhodium compound . It is a red-brown, air-sensitive solid that is a precursor to many other organorhodium compounds and catalysts .
Molecular Structure Analysis
The empirical formula of Chlorobis(cyclooctene)rhodium(I) Dimer is C32H56Cl2Rh2 . The molecular weight is 717.50 . The SMILES string representation is Cl[Rh].Cl[Rh].C1CCCC=CCC1.C2CCCC=CCC2.C3CCCC=CCC3.C4CCCC=CCC4 .Chemical Reactions Analysis
Chlorobis(cyclooctene)rhodium(I) Dimer can be used as a catalyst in several reactions. For instance, it can be used to synthesize enantioenriched gem-diaryl sulfonates by asymmetric 1,4-addition of aryl boronic acids to α,β-unsaturated sulfonyl compounds . It can also be used in direct C-arylation of N-unprotected indoles and pyrroles .Physical And Chemical Properties Analysis
Chlorobis(cyclooctene)rhodium(I) Dimer is a red-brown solid . It is air-sensitive . The melting point is 190 °C (dec.) (lit.) . It is insoluble in water .Applications De Recherche Scientifique
Synthesis of Enantioenriched Gem-diaryl Sulfonates
Chlorobis(cyclooctene)rhodium(I) Dimer can be used as a catalyst to synthesize enantioenriched gem-diaryl sulfonates. This is achieved by the asymmetric 1,4-addition of aryl boronic acids to α,β-unsaturated sulfonyl compounds .
Direct C-Arylation of N-Unprotected Indoles and Pyrroles
This compound also serves as a catalyst in the direct C-arylation of N-unprotected indoles and pyrroles . This process is crucial in the synthesis of various organic compounds.
Carboxylation of Arenes via C-H Bond Activation
Another significant application of Chlorobis(cyclooctene)rhodium(I) Dimer is in the carboxylation of arenes via C-H bond activation . This process is a key step in many organic synthesis reactions.
Catalyst for C-H Activation
Chlorobis(cyclooctene)rhodium(I) Dimer is often used as a catalyst for C-H activation. This has been demonstrated in the synthesis of a strained bicyclic enamine .
Enantioselective Annulation of an Aryl Imine
The compound is also used in the synthesis of a mescaline analogue, which involves enantioselective annulation of an aryl imine via a C-H activation .
Total Synthesis of Lithospermic Acid
In the total synthesis of lithospermic acid, Chlorobis(cyclooctene)rhodium(I) Dimer is used for “guided C-H functionalization” late stage to a highly functionalized system. The directing group, a chiral nonracemic imine, is capable of performing an intramolecular alkylation, which allows for the rhodium-catalyzed conversion of imine to the dihydrobenzofuran .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
cyclooctene;rhodium;dichloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C8H14.2ClH.2Rh/c4*1-2-4-6-8-7-5-3-1;;;;/h4*1-2H,3-8H2;2*1H;;/p-2/b4*2-1-;;;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFCBAJWXKUDJSW-XFCUKONHSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC=CCC1.C1CCCC=CCC1.C1CCCC=CCC1.C1CCCC=CCC1.[Cl-].[Cl-].[Rh].[Rh] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC/C=C\CCC1.C1CC/C=C\CCC1.C1CC/C=C\CCC1.C1CC/C=C\CCC1.[Cl-].[Cl-].[Rh].[Rh] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H56Cl2Rh2-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
717.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
12279-09-3 |
Source


|
| Record name | Chlorobis(cyclooctene)rhodium(I) Dimer | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


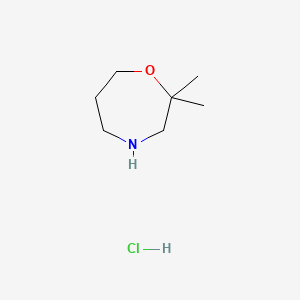
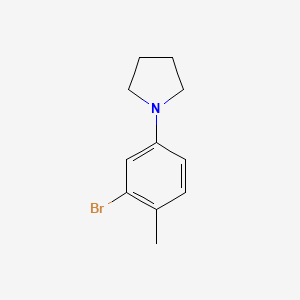
![4-(7-(Bromomethyl)-2-chloropyrido[2,3-d]pyrimidin-4-yl)morpholine](/img/structure/B578183.png)

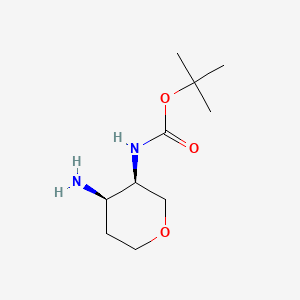

![Benzamide, 3-chloro-N-[(1S)-1-[[4-(2-chloroacetyl)phenyl]methyl]-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethyl]-4-(1-methylethoxy)-](/img/structure/B578191.png)
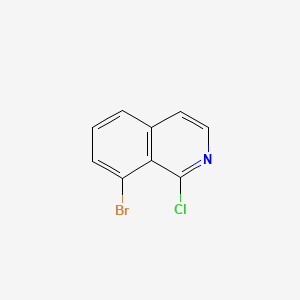

![Ethyl 4-fluorobenzo[b]thiophene-2-carboxylate](/img/structure/B578196.png)

